Bamaquimast

Descripción

Propiedades

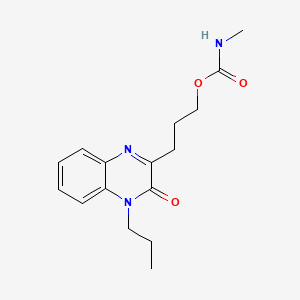

IUPAC Name |

3-(3-oxo-4-propylquinoxalin-2-yl)propyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-3-10-19-14-9-5-4-7-12(14)18-13(15(19)20)8-6-11-22-16(21)17-2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSZPBGDAJIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C(C1=O)CCCOC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159515 | |

| Record name | Bamaquimast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135779-82-7 | |

| Record name | Bamaquimast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135779827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamaquimast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMAQUIMAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZ70CT96H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Bendamustine in B-cell Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine is a unique chemotherapeutic agent with a distinctive profile of activity in the treatment of B-cell lymphomas.[1][2] Originally synthesized in the 1960s, it possesses a bifunctional structure, incorporating a nitrogen mustard group, responsible for its alkylating properties, and a benzimidazole ring, which may contribute to its antimetabolite-like characteristics.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of bendamustine in B-cell lymphoma, focusing on its impact on DNA, induction of cell death pathways, and effects on the cell cycle. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent.

Data Presentation: Cytotoxicity of Bendamustine

The cytotoxic efficacy of bendamustine has been evaluated across a range of B-cell lymphoma and other hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

| Cell Line Type | Cell Line Name(s) | Mean IC50 (µM) | Notes | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | SU-DHL-5, etc. | 47.5 ± 26.8 | [5] | |

| Mantle Cell Lymphoma (MCL) | 21.1 ± 16.2 | |||

| Multiple Myeloma (MM) | MOLP-2, RPMI-8226, etc. | 44.8 ± 22.5 | ||

| Adult T-cell Leukemia (ATL) | 44.9 ± 25.0 | |||

| B-chronic Lymphocytic Leukemia (B-CLL) | Primary patient cells | 7.3 (untreated patients), 4.4 (pretreated patients) | LD50 values in µg/ml |

Core Mechanisms of Action

The antitumor activity of bendamustine in B-cell lymphoma is multifactorial, involving a complex interplay of DNA damage, activation of cell death pathways, and cell cycle disruption.

DNA Damage and Repair

Bendamustine functions as a potent DNA alkylating agent, inducing extensive and durable DNA damage. It forms covalent bonds with DNA, leading to both intra-strand and inter-strand cross-links. This damage is more persistent than that caused by other alkylating agents like cyclophosphamide or melphalan.

A key distinguishing feature of bendamustine is its influence on DNA repair pathways. Unlike other alkylators that are counteracted by O-6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair, bendamustine appears to primarily activate the base excision repair (BER) pathway. The extensive and difficult-to-repair DNA lesions trigger a robust DNA Damage Response (DDR).

Signaling Pathway: DNA Damage Response

Caption: Bendamustine-induced DNA damage and subsequent cellular responses.

Induction of Apoptosis

Bendamustine is a potent inducer of apoptosis in B-cell lymphoma cells. The apoptotic response can be triggered through both p53-dependent and p53-independent pathways, which is clinically significant as p53 mutations are common in refractory lymphomas.

The intrinsic apoptotic pathway is activated, involving the upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK. This results in the release of mitochondrial apoptogenic factors. Interestingly, some studies have shown that bendamustine-induced apoptosis can occur without significant changes in the expression of Bcl-2 and Bax proteins.

Cell Cycle Arrest and Mitotic Catastrophe

Bendamustine exerts a profound effect on cell cycle progression. The specific phase of arrest appears to be concentration-dependent. Low concentrations can cause a transient G2 arrest, while higher concentrations lead to an S-phase arrest. This disruption of the cell cycle is a direct consequence of the activation of DNA damage checkpoints.

A unique mechanism of bendamustine-induced cell death is mitotic catastrophe . This process occurs when cells with damaged DNA bypass the G2/M checkpoint and attempt to undergo mitosis, leading to aberrant chromosome segregation and ultimately, cell death. This is particularly relevant in tumor cells with defective p53, which often have a compromised G2/M checkpoint. By forcing these cells into a lethal mitosis, bendamustine can effectively eliminate cells that are resistant to apoptosis.

Logical Relationship: Bendamustine's Triad of Action

Caption: The interconnected mechanisms of bendamustine's cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and IC50 Determination (MTT Assay)

-

Cell Seeding: Seed B-cell lymphoma cell lines in 96-well plates at a density of 1 x 10^4 cells/well.

-

Drug Treatment: Treat cells with a range of bendamustine concentrations for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

DNA Damage Quantification (Alkaline Comet Assay)

-

Cell Treatment: Treat B-cell lymphoma cells with bendamustine for the desired time.

-

Cell Embedding: Mix approximately 1 x 10^4 cells with 0.5% low melting point agarose and layer onto a microscope slide pre-coated with 1% normal melting point agarose.

-

Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

-

Imaging and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage (e.g., tail moment) using appropriate software.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat B-cell lymphoma cells with bendamustine for the desired time.

-

Cell Harvesting and Washing: Harvest cells and wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat B-cell lymphoma cells with bendamustine for the desired time.

-

Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.

Western Blot Analysis of DNA Damage Response Proteins

-

Cell Lysis: After treatment with bendamustine, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk1/2, p53, γH2AX). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Investigating Bendamustine's Mechanism

Caption: A typical experimental workflow to elucidate bendamustine's mechanism of action.

Conclusion

Bendamustine's efficacy in B-cell lymphoma stems from its multifaceted mechanism of action. Its ability to induce extensive and persistent DNA damage, coupled with its unique engagement of multiple cell death pathways—including apoptosis and mitotic catastrophe—and its disruption of the cell cycle, distinguishes it from other alkylating agents. This complex interplay of molecular events underlies its potent antitumor activity, even in the context of p53 mutations that confer resistance to other therapies. A thorough understanding of these core mechanisms is crucial for the continued development and optimal clinical application of bendamustine and for the rational design of novel combination therapies for B-cell malignancies.

References

- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bendamustine DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine is a unique bifunctional alkylating agent with a purine-like benzimidazole ring, distinguishing its mechanism of action from other classical alkylating drugs.[1][2] It is clinically effective in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] The cytotoxicity of bendamustine is primarily driven by the induction of extensive and durable DNA damage, which in turn activates a complex network of DNA damage response (DDR) pathways. This technical guide provides a detailed exploration of the core molecular pathways activated by bendamustine, with a focus on the signaling cascades that lead to cell cycle arrest and apoptosis. The guide also includes a compilation of quantitative data on bendamustine's effects and detailed protocols for key experimental assays used to investigate this pathway.

Core Signaling Pathways

Bendamustine-induced DNA damage, primarily in the form of intra- and inter-strand crosslinks, triggers a robust DNA damage response. This response is predominantly orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. Unlike other alkylating agents, bendamustine appears to preferentially activate the Base Excision Repair (BER) pathway.

The ATM-Chk2-Cdc25A Pathway and G2/M Cell Cycle Arrest

Upon sensing DNA double-strand breaks, ATM is autophosphorylated at Serine 1981, leading to its activation. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase 2 (Chk2) at Threonine 68. This phosphorylation event activates Chk2, which in turn phosphorylates and targets the cell division cycle 25A (Cdc25A) phosphatase for proteasomal degradation.

Cdc25A is a critical regulator of cell cycle progression, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs). Its degradation following bendamustine treatment leads to the accumulation of inhibitory phosphorylation on CDK1 (Cdc2), particularly at Tyrosine 15. This inactivation of the CDK1/Cyclin B complex prevents entry into mitosis, resulting in a G2/M phase cell cycle arrest. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, this can lead to mitotic catastrophe and cell death.

The ATM-p53-p21 Pathway and Apoptosis

In addition to activating the G2/M checkpoint, ATM also plays a crucial role in initiating apoptosis. Activated ATM directly phosphorylates the tumor suppressor protein p53 at Serine 15. This phosphorylation stabilizes p53 by preventing its interaction with its negative regulator, MDM2, leading to p53 accumulation.

Activated p53 then acts as a transcription factor, upregulating the expression of several pro-apoptotic genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 further contributes to cell cycle arrest by inhibiting CDK activity. The sustained activation of p53 and its downstream targets ultimately tips the cellular balance towards apoptosis, leading to the programmed death of the cancer cell. Studies have shown that bendamustine can induce apoptosis even in cells with deficient p53, suggesting the involvement of p53-independent apoptotic pathways as well.

Quantitative Data on Bendamustine's Effects

The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of bendamustine in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| NCI-H929 | Multiple Myeloma | 35 | |

| OPM-2 | Multiple Myeloma | 35 | |

| RPMI-8226 | Multiple Myeloma | 65 | |

| U266 | Multiple Myeloma | 65 | |

| SU-DHL-1 | B-cell Lymphoma | Not specified | |

| HeLa | Cervical Cancer | Not specified | |

| BXPC3 | Pancreatic Cancer | Not specified | |

| MCF7 | Breast Cancer | Not specified | |

| OVCAR 5 | Ovarian Cancer | Not specified | |

| U2932 | Lymphoma | Not specified | |

| ATL cell lines | Adult T-cell Leukemia | ~44.9 µM | |

| MCL cell lines | Mantle Cell Lymphoma | ~21.1 µM | |

| DLBCL/BL lines | Diffuse Large B-cell/Burkitt's Lymphoma | ~47.5 µM | |

| MM cell lines | Multiple Myeloma | ~44.8 µM |

| Cell Line | Bendamustine Concentration (µg/mL) | Effect | Reference(s) |

| NCI-H929 | 10 - 30 | G2 cell cycle arrest (32% increase) | |

| OPM-2 | 10 - 30 | G2 cell cycle arrest | |

| RPMI-8226 | 10 - 30 | G2 cell cycle arrest (43% increase) | |

| U266 | 10 - 30 | G2 cell cycle arrest | |

| HeLa | 50 µM | G2 arrest | |

| HeLa | 200 µM | S phase arrest | |

| BXPC3 | 50 µM | G2 arrest | |

| BXPC3 | 200 µM | S phase arrest | |

| MCF7 | 50 µM | G2 arrest | |

| MCF7 | 200 µM | S phase arrest | |

| OVCAR 5 | 50 µM | G2 arrest | |

| OVCAR 5 | 200 µM | S phase arrest | |

| U2932 | 10 µM | G2 arrest | |

| U2932 | 25 µM | S phase arrest |

Mandatory Visualizations

Experimental Protocols

Western Blotting for Phosphorylated DDR Proteins

This protocol is designed to detect the phosphorylated forms of ATM, Chk2, and p53 in response to bendamustine treatment.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., NCI-H929, RPMI-8226) in appropriate media and conditions.

-

Treat cells with various concentrations of bendamustine (e.g., 10-100 µg/mL) for a specified time (e.g., 24-48 hours). Include an untreated control.

2. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation:

-

Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE and Protein Transfer:

-

Load samples onto a polyacrylamide gel (6-12% depending on the target protein size).

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-ATM (Ser1981): 1:1000 dilution

-

Phospho-Chk2 (Thr68): 1:1000 dilution

-

Phospho-p53 (Ser15): 1:1000 dilution

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) at a 1:5000 - 1:10000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

Comet Assay for DNA Damage

This protocol outlines the single-cell gel electrophoresis (comet) assay to visualize and quantify DNA damage induced by bendamustine.

1. Cell Preparation and Treatment:

-

Treat cells with bendamustine as described in the Western Blotting protocol.

-

Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

2. Slide Preparation:

-

Prepare 1% normal melting point agarose in PBS and coat microscope slides. Let them dry completely.

-

Mix cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.

-

Pipette 75 µL of the mixture onto a pre-coated slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

3. Lysis:

-

Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C in the dark.

4. Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal gel electrophoresis tank.

-

Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.

-

Let the DNA unwind for 20-40 minutes in the buffer.

-

Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.

5. Neutralization and Staining:

-

Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide and incubate for 5-10 minutes in the dark.

6. Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of bendamustine-treated cells.

1. Cell Preparation and Treatment:

-

Treat cells with bendamustine as described previously.

2. Cell Fixation:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., PE-Texas Red).

-

Collect data for at least 10,000 events per sample.

5. Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G2/M phase as an indicator of bendamustine-induced cell cycle arrest.

Conclusion

Bendamustine's unique chemical structure translates into a distinct mechanism of action, characterized by the robust activation of the ATM-mediated DNA damage response. The subsequent engagement of the ATM-Chk2-Cdc25A and ATM-p53-p21 pathways culminates in G2/M cell cycle arrest and apoptosis, respectively. This in-depth understanding of the molecular pathways, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers and drug development professionals. Further elucidation of the nuances of bendamustine's interaction with the DNA repair machinery, particularly the Base Excision Repair pathway, will be crucial for optimizing its therapeutic use and developing novel combination strategies to overcome drug resistance.

References

Bendamustine's Dichotomous Role in Cell Fate: A Technical Guide to Apoptosis and Necrosis Induction

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms by which the alkylating agent bendamustine induces cell death in cancer cells, with a specific focus on its role in triggering apoptosis versus necrosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cancer biology.

Executive Summary

Bendamustine is a unique chemotherapeutic agent with a dual mechanism of action, combining the properties of an alkylating agent and a purine analog. Its clinical efficacy is largely attributed to its ability to induce robust and durable DNA damage, ultimately leading to cell death.[1][2] This guide delineates the distinct signaling pathways activated by bendamustine, primarily leading to apoptosis, but also to a form of mitotic catastrophe that can culminate in either apoptosis or necrosis.[2][3] A comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the involved signaling pathways are presented to facilitate a deeper understanding of bendamustine's cytotoxic effects.

Core Mechanism of Action: DNA Damage

Bendamustine's primary mode of action is the induction of extensive and persistent DNA damage, including single and double-strand breaks.[2] This genotoxic stress serves as the central trigger for the downstream signaling cascades that determine the cell's fate. Unlike other alkylating agents, bendamustine is noted for its ability to elicit a more rapid and durable DNA damage response.

Apoptosis: The Primary Pathway of Bendamustine-Induced Cell Death

Apoptosis, or programmed cell death, is the predominant mechanism through which bendamustine eliminates cancer cells. This process is initiated and executed through a series of well-orchestrated signaling events, primarily involving the activation of the DNA damage response (DDR) pathway.

Signaling Pathways in Bendamustine-Induced Apoptosis

Bendamustine-induced DNA damage activates key sensor proteins, most notably Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2). This activation initiates a signaling cascade that converges on the tumor suppressor protein p53. The ATM/Chk2-p53 axis plays a pivotal role in mediating bendamustine's pro-apoptotic effects.

Activated p53 translocates to the nucleus and transcriptionally upregulates the expression of pro-apoptotic proteins, including members of the B-cell lymphoma 2 (Bcl-2) family such as PUMA and NOXA. These proteins, in turn, modulate the balance between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which activates the initiator caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

// Nodes Bendamustine [label="Bendamustine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM [label="ATM\n(activated)", fillcolor="#FBBC05", fontcolor="#202124"]; Chk2 [label="Chk2\n(activated)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53\n(activated)", fillcolor="#FBBC05", fontcolor="#202124"]; PUMA_NOXA [label="PUMA, NOXA\n(upregulated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_family [label="Bcl-2 Family Shift\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MOMP [label="MOMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\n(release)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3_7 [label="Caspase-3, -7\n(activated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP_cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Bendamustine -> DNA_Damage [color="#202124"]; DNA_Damage -> ATM [color="#202124"]; ATM -> Chk2 [color="#202124"]; Chk2 -> p53 [color="#202124"]; p53 -> PUMA_NOXA [color="#202124"]; PUMA_NOXA -> Bcl2_family [color="#202124"]; Bcl2_family -> MOMP [color="#202124"]; MOMP -> Cytochrome_c [color="#202124"]; Cytochrome_c -> Apoptosome [color="#202124"]; Apoptosome -> Caspase3_7 [color="#202124"]; Caspase3_7 -> PARP_cleavage [color="#202124"]; Caspase3_7 -> Apoptosis [color="#202124"]; } Bendamustine-induced apoptotic signaling pathway.

Quantitative Data on Bendamustine-Induced Apoptosis

The apoptotic-inducing potential of bendamustine has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for apoptosis induction varies depending on the cell line and exposure time.

| Cell Line | Cancer Type | Bendamustine Concentration | Exposure Time | % Apoptotic Cells | Reference |

| NCI-H929 | Multiple Myeloma | 10-30 µg/mL | 48h | 20-40% | |

| OPM-2 | Multiple Myeloma | 10-30 µg/mL | 48h | 20-40% | |

| RPMI-8226 | Multiple Myeloma | 10-30 µg/mL | 48h | 20-40% | |

| U266 | Multiple Myeloma | 10-30 µg/mL | 48h | 20-40% | |

| L1236 | Hodgkin Lymphoma | 10.7 mmol/L (IC50) | 48h | 30-50% (at 72h) | |

| KMH2 | Hodgkin Lymphoma | 11.1 mmol/L (IC50) | 48h | 30-50% (at 72h) | |

| L428 | Hodgkin Lymphoma | 12.4 mmol/L (IC50) | 48h | 30-50% (at 72h) | |

| HDLM2 | Hodgkin Lymphoma | 16.2 mmol/L (IC50) | 48h | 30-50% (at 72h) | |

| B-CLL cells | Chronic Lymphocytic Leukemia | 1-50 µg/mL | 48h | 30.4-94.8% |

Mitotic Catastrophe and Necrosis: An Alternative Route to Cell Death

While apoptosis is the primary outcome, bendamustine can also induce mitotic catastrophe, a form of cell death that occurs during or after aberrant mitosis. This is particularly relevant in cells with deficient cell cycle checkpoints, such as those with p53 mutations. In such cases, cells with significant DNA damage may bypass the G2/M checkpoint and enter mitosis, leading to gross chromosomal abnormalities and ultimately, cell death. The outcome of mitotic catastrophe can be either apoptosis or necrosis.

Signaling in Bendamustine-Induced Mitotic Catastrophe

Bendamustine's ability to inhibit mitotic checkpoint proteins plays a crucial role in inducing mitotic catastrophe. Downregulation of key mitotic regulators such as Polo-like kinase 1 (PLK1), Aurora A kinase (AAK), and Cyclin B1 has been observed following bendamustine treatment in certain cell lines. This disruption of mitotic regulation, in the presence of extensive DNA damage, forces the cell into a lethal mitotic event.

// Nodes Bendamustine [label="Bendamustine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Checkpoint_Deficiency [label="G2/M Checkpoint\nDeficiency (e.g., p53 mutation)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Checkpoints [label="Inhibition of Mitotic\nCheckpoint Proteins\n(PLK1, AAK, Cyclin B1)", fillcolor="#FBBC05", fontcolor="#202124"]; Aberrant_Mitosis [label="Aberrant Mitosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitotic_Catastrophe [label="Mitotic Catastrophe", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Bendamustine -> DNA_Damage [color="#202124"]; Bendamustine -> Mitotic_Checkpoints [color="#202124"]; DNA_Damage -> Checkpoint_Deficiency [style=dashed, color="#5F6368"]; Checkpoint_Deficiency -> Aberrant_Mitosis [color="#202124"]; Mitotic_Checkpoints -> Aberrant_Mitosis [color="#202124"]; Aberrant_Mitosis -> Mitotic_Catastrophe [color="#202124"]; Mitotic_Catastrophe -> Apoptosis [color="#202124"]; Mitotic_Catastrophe -> Necrosis [color="#202124"]; } Bendamustine-induced mitotic catastrophe leading to apoptosis or necrosis.

The Role of Necrosis

Direct induction of necrosis by bendamustine as a primary cell death mechanism is not well-documented. Instead, necrosis is generally observed as a secondary event following late-stage apoptosis (secondary necrosis) or as a consequence of mitotic catastrophe. The release of intracellular contents during necrosis can elicit an inflammatory response. There is currently no strong evidence to suggest that bendamustine induces programmed necrosis, or necroptosis, through the canonical RIPK1/RIPK3/MLKL pathway.

Experimental Protocols

Accurate assessment of the mode of cell death induced by bendamustine requires robust and well-validated experimental methodologies. The following are detailed protocols for key assays.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis Detection by Flow Cytometry

// Nodes Start [label="Start:\nTreat cells with Bendamustine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_PBS [label="Wash with cold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in 1X Annexin V\nBinding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Add Annexin V-FITC\nand Propidium Iodide (PI)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 15 min\nat RT in the dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Buffer [label="Add 1X Annexin V\nBinding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by Flow Cytometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Results Interpretation:\n- Annexin V-/PI-: Live\n- Annexin V+/PI-: Early Apoptosis\n- Annexin V+/PI+: Late Apoptosis/Necrosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Harvest [color="#202124"]; Harvest -> Wash_PBS [color="#202124"]; Wash_PBS -> Resuspend [color="#202124"]; Resuspend -> Stain [color="#202124"]; Stain -> Incubate [color="#202124"]; Incubate -> Add_Buffer [color="#202124"]; Add_Buffer -> Analyze [color="#202124"]; Analyze -> Results [style=dashed, color="#5F6368"]; } Workflow for Annexin V and Propidium Iodide staining.

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Preparation: Induce apoptosis in your target cell line by treating with various concentrations of bendamustine for desired time points. Include untreated and vehicle-treated cells as negative controls.

-

Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Primarily necrotic cells (due to membrane rupture without PS externalization)

Western Blot Analysis for Cleaved Caspase-3 and PARP

Principle: This technique is used to detect the activation of key apoptotic proteins. The cleavage of pro-caspase-3 to its active form and the cleavage of PARP by active caspase-3 are hallmark events of apoptosis.

Procedure:

-

Protein Extraction: Treat cells with bendamustine as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL (TdT-mediated dUTP Nick-End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Procedure:

-

Cell Preparation: Prepare cells on slides or coverslips and treat with bendamustine.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

TdT Reaction: Incubate the cells with the TdT reaction mixture containing the TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C.

-

Washing: Stop the reaction and wash the cells with PBS.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the slides.

-

Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Lactate Dehydrogenase (LDH) Assay for Necrosis

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with bendamustine. Include wells for background control (medium only), untreated cells (low control), and a positive control for maximum LDH release (cells lysed with a lysis buffer).

-

Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.

-

Absorbance Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the low and high controls.

Conclusion

Bendamustine primarily induces cell death through the activation of the intrinsic apoptotic pathway, which is initiated by extensive DNA damage and mediated by the ATM/Chk2-p53 signaling axis. In cancer cells with compromised cell cycle checkpoints, bendamustine can also trigger mitotic catastrophe, leading to either apoptosis or secondary necrosis. The choice between these cell death modalities is likely dependent on the cellular context, including the p53 status and the integrity of the mitotic checkpoint machinery. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of bendamustine-based cancer therapies.

References

Bendamustine's Purine Analog Activity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine is a unique chemotherapeutic agent with a dual mechanism of action, functioning as both an alkylating agent and a purine analog.[1][2][3] This dual activity is attributed to its chemical structure, which features a nitrogen mustard group responsible for alkylation and a benzimidazole ring that mimics a purine nucleoside.[1][4] This technical guide provides an in-depth investigation into the purine analog activity of bendamustine, offering detailed experimental methodologies, quantitative data, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Purine Analog Activity

The benzimidazole ring in bendamustine's structure is central to its purine analog-like properties. This structural similarity allows bendamustine to interact with cellular pathways and machinery that typically process purines. A key aspect of this activity is its transport into the cell via equilibrative nucleoside transporters (ENTs), particularly ENT1. This mode of entry is a characteristic shared with other purine analogs. Upregulation of ENT1 expression has been observed in lymphoid cells treated with bendamustine, suggesting a potential feedback mechanism that enhances its own uptake and that of other nucleoside analogs.

Once inside the cell, the purine analog facet of bendamustine's action is thought to contribute to the activation of the DNA damage response (DDR) and subsequent apoptosis. While its alkylating activity directly causes DNA lesions, its purine-like structure may facilitate its interaction with DNA and interfere with DNA repair processes.

Signaling Pathways Activated by Bendamustine's Purine Analog Activity

Bendamustine treatment triggers a robust DNA damage response, primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) pathway. This leads to the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.

ATM-Chk2-p53 Signaling Pathway

Upon bendamustine-induced DNA damage, the ATM kinase is activated through autophosphorylation. Activated ATM then phosphorylates and activates Chk2. Chk2, in turn, phosphorylates p53 at serine 20, leading to its stabilization and accumulation. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins such as PUMA and pro-arrest proteins like p21.

Caption: Bendamustine-induced DNA damage activates the ATM-Chk2 pathway, leading to p53 phosphorylation and subsequent cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the in vitro cytotoxic and apoptotic effects of bendamustine across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Bendamustine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lymphoid Malignancies | |||

| YCUB-2 | Pediatric BCP-ALL | 11.30 - 18.90 | |

| YCUB-5 | Pediatric BCP-ALL | 11.30 - 18.90 | |

| YCUB-6 | Pediatric BCP-ALL | 11.30 - 18.90 | |

| HBL-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 10 - 30 (sensitive) | |

| B104 | Mantle Cell Lymphoma (MCL) | 10 - 30 (sensitive) | |

| Namalwa | Burkitt Lymphoma | 10 - 30 (sensitive) | |

| Myeloma | |||

| NCI-H929 | Multiple Myeloma | 35 - 65 µg/ml | |

| OPM-2 | Multiple Myeloma | 35 - 65 µg/ml | |

| RPMI-8226 | Multiple Myeloma | 35 - 65 µg/ml | |

| U266 | Multiple Myeloma | 100 - 250 (resistant) |

Table 2: Bendamustine-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Bendamustine Concentration | Time (hours) | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |

| Myeloma Cell Lines (NCI-H929, OPM-2, RPMI-8226, U266) | 10 - 30 µg/ml | 48 | Not specified | G2 phase | |

| HBL-2 | 25 µM | 12 | Increase in sub-G1 fraction | S phase | |

| Namalwa | 25 µM | 12 | Increase in sub-G1 fraction | S phase |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines of interest

-

Bendamustine hydrochloride

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of bendamustine in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the bendamustine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve bendamustine).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Following the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the bendamustine concentration.

Caption: A streamlined workflow for assessing cell viability using the MTT assay following bendamustine treatment.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

Bendamustine hydrochloride

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of bendamustine for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis of DNA Damage Response Proteins

This protocol details the detection of key proteins in the ATM-Chk2-p53 pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific clones and dilutions should be optimized, see below for suggestions)

-

Phospho-ATM (Ser1981)

-

ATM

-

Phospho-Chk2 (Thr68)

-

Chk2

-

Phospho-p53 (Ser20)

-

p53

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Suggested starting dilutions: 1:1000 for most primary antibodies, but always refer to the manufacturer's datasheet).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Mechanisms of Resistance

Resistance to bendamustine's purine analog activity is an area of active research. Potential mechanisms include:

-

Downregulation of ENT1: Reduced expression of the ENT1 transporter would limit the intracellular uptake of bendamustine, thereby decreasing its efficacy.

-

Alterations in Purine Metabolism: Changes in the activity of enzymes involved in the purine salvage pathway could potentially alter the cellular response to bendamustine.

-

Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by bendamustine can lead to resistance.

Conclusion

Bendamustine's purine analog activity, conferred by its benzimidazole ring, is a critical component of its anticancer effects. This activity facilitates its cellular uptake and contributes to the induction of a robust DNA damage response, leading to cell cycle arrest and apoptosis. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols as provided in this guide, is essential for the continued development and optimization of bendamustine-based therapies and for overcoming potential resistance. Further research into the direct interactions of bendamustine with purine metabolic pathways and the elucidation of specific resistance mechanisms will be crucial for maximizing its therapeutic potential.

References

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Bendamustine's Impact on Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine, a bifunctional chemotherapeutic agent with both alkylating and purine analog properties, exerts its cytotoxic effects through the induction of extensive and durable DNA damage.[1] This triggers a robust DNA damage response (DDR), leading to the activation of cell cycle checkpoints, ultimately resulting in cell cycle arrest and apoptosis.[1][2] The specific cellular response to bendamustine is notably dose-dependent, influencing whether cells arrest in the S or G2/M phase of the cell cycle.[3][4] This guide provides an in-depth analysis of the molecular mechanisms by which bendamustine affects cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: DNA Damage and Checkpoint Activation

Bendamustine's primary mechanism of action involves the creation of DNA cross-links, leading to both single and double-strand breaks. This damage is more extensive and persistent compared to that induced by other alkylating agents. The cellular machinery recognizes this damage, initiating a signaling cascade to halt cell cycle progression and allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis. The key signaling pathways activated by bendamustine-induced DNA damage are the Ataxia Telangiectasia Mutated (ATM)-Chk2 and the p53-p21 pathways.

Dose-Dependent Effects on Cell Cycle Arrest

A critical aspect of bendamustine's activity is its concentration-dependent impact on cell cycle progression.

-

Low Concentrations (e.g., 25-100 µM in HeLa cells): At lower doses, bendamustine treatment typically leads to a transient arrest in the G2/M phase of the cell cycle. This allows time for the cell to repair the induced DNA damage. If repair is successful, cells can re-enter the cell cycle.

-

High Concentrations (e.g., 200 µM in HeLa cells): Higher concentrations of bendamustine result in a more severe level of DNA damage, causing cells to arrest in the S phase . This S-phase arrest is often associated with irreparable damage and a higher likelihood of subsequent apoptosis or mitotic catastrophe.

The differential response is also observed in various cancer cell lines, although the specific concentrations inducing G2/M versus S phase arrest can vary depending on the cell type's sensitivity. For instance, in some hematologic malignancy cell lines, a G2 arrest is observed at lower concentrations (e.g., 10 µM in U2932 cells) compared to solid tumor cell lines.

Table 1: Dose-Dependent Effects of Bendamustine on Cell Cycle Distribution in HeLa Cells

| Bendamustine Concentration (µM) | Cell Cycle Phase of Arrest | Duration of Treatment | Outcome | Reference |

| 25-100 | G2/M | 24 hours | Transient arrest, potential for repair and re-entry into cell cycle | |

| 200 | S Phase | 24 hours | Sustained arrest, often leading to apoptosis or mitotic catastrophe |

Signaling Pathways Activated by Bendamustine

The ATM-Chk2-Cdc25A Pathway

Following bendamustine-induced DNA double-strand breaks, the ATM kinase is activated via autophosphorylation at Ser1981. Activated ATM then phosphorylates and activates the checkpoint kinase Chk2 at Thr68. A key downstream target of Chk2 is the Cdc25A phosphatase. Chk2-mediated phosphorylation of Cdc25A leads to its ubiquitination and subsequent proteasomal degradation. The loss of Cdc25A prevents the dephosphorylation and activation of Cdk1 (Cdc2), which is essential for entry into mitosis. This results in the accumulation of cells in the G2 phase.

The ATM-p53-p21 Pathway

In addition to the Chk2-mediated pathway, ATM can also directly phosphorylate the tumor suppressor protein p53 at Ser15. This phosphorylation stabilizes and activates p53, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A). The p21 protein then binds to and inhibits the Cdk1/Cyclin B complex, further contributing to the G2 arrest. Activated p53 can also promote apoptosis by upregulating pro-apoptotic proteins like PUMA and NOXA.

The ATR-Chk1 Pathway and S-Phase Arrest

At higher concentrations, bendamustine-induced DNA damage can lead to replication stress, which activates the ATR-Chk1 pathway. ATR is recruited to stalled replication forks and, once activated, phosphorylates and activates Chk1. Activated Chk1 plays a crucial role in the intra-S phase checkpoint by preventing the firing of new replication origins and stabilizing stalled replication forks. This leads to an accumulation of cells in the S phase. Inhibition of Chk1 in bendamustine-treated cells can abrogate the S and G2 phase arrest, forcing cells into a premature and often lethal mitosis (mitotic catastrophe).

Table 2: Key Protein Activations in Bendamustine-Induced Cell Cycle Arrest

| Protein | Activating Phosphorylation Site | Upstream Activator | Downstream Effect | Reference |

| ATM | Ser1981 | DNA Double-Strand Breaks | Activates Chk2 and p53 | |

| Chk2 | Thr68 | ATM | Promotes Cdc25A degradation | |

| p53 | Ser15 | ATM | Upregulates p21, induces apoptosis | |

| Chk1 | Ser345 | ATR | Induces S-phase and G2/M arrest |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following bendamustine treatment.

Western Blotting for Checkpoint Proteins

This protocol details the methodology for detecting the expression and phosphorylation status of key cell cycle checkpoint proteins.

Conclusion

Bendamustine effectively disrupts cell cycle progression by inducing significant DNA damage, which in turn activates critical cell cycle checkpoints. The cellular response is dose-dependent, with lower concentrations typically causing a G2/M arrest and higher concentrations leading to an S-phase arrest. The primary signaling pathways involved are the ATM-Chk2 and ATM-p53-p21 axes, with the ATR-Chk1 pathway playing a key role in the response to high-dose-induced replication stress. This detailed understanding of bendamustine's interaction with cell cycle control mechanisms is crucial for optimizing its clinical use and for the development of rational combination therapies, for instance, with checkpoint inhibitors like those targeting Chk1, to enhance its anti-cancer efficacy.

References

- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

Bendamustine's Assault on DNA: A Technical Guide to its Impact on Cellular Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine, a unique alkylating agent with a purine-like benzimidazole ring, has demonstrated significant efficacy in the treatment of various hematologic malignancies. Its clinical success is intrinsically linked to its ability to induce extensive and durable DNA damage, overwhelming the cell's repair capacity. This technical guide provides an in-depth exploration of the core mechanisms by which bendamustine impacts DNA repair pathways, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into the signaling cascades activated in response to bendamustine-induced DNA lesions, present quantitative data on its effects, and provide detailed experimental protocols for investigating these intricate cellular processes.

Introduction: The Dual-Action Threat of Bendamustine

Bendamustine distinguishes itself from other alkylating agents through its multifaceted mechanism of action.[1][2] It functions as a bifunctional alkylating agent, creating covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of intra- and inter-strand cross-links.[3] This action physically obstructs DNA replication and transcription. Furthermore, its purine analog structure is believed to contribute to its unique cytotoxic profile, potentially interfering with DNA metabolism.[1] The resulting DNA damage is not only extensive but also persists longer than that induced by other alkylators like cyclophosphamide or melphalan, suggesting an inherent inefficiency in the cellular repair of bendamustine-induced lesions.[2] This sustained damage triggers a cascade of cellular responses, including cell cycle arrest, apoptosis, and a form of mitotic cell death known as mitotic catastrophe.

The Cellular Response to Bendamustine-Induced DNA Damage: A Signaling Cascade

The cell's primary defense against genotoxic agents like bendamustine is the DNA Damage Response (DDR), a complex network of signaling pathways that detect DNA lesions, halt cell cycle progression to allow for repair, and if the damage is irreparable, initiate programmed cell death.

The ATM-Chk2-p53 Signaling Axis

Upon induction of DNA double-strand breaks (DSBs) by bendamustine, the Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor that becomes activated. Activated ATM then phosphorylates a number of downstream targets, most notably the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53. This signaling cascade is pivotal in orchestrating the cellular fate following bendamustine exposure.

Bendamustine's Impact on Specific DNA Repair Pathways

While bendamustine induces a broad spectrum of DNA lesions, its interaction with specific DNA repair pathways is a key determinant of its cytotoxicity.

Activation of Base Excision Repair (BER)

A distinguishing feature of bendamustine is its activation of the Base Excision Repair (BER) pathway, a mechanism more commonly associated with the repair of single-strand breaks and base damage from oxidation or alkylation. This is in contrast to other alkylating agents that often trigger repair via O-6-methylguanine-DNA methyltransferase (MGMT). The reliance on the more complex and potentially slower BER pathway may contribute to the persistence of bendamustine-induced DNA damage. Studies have shown that inhibiting key BER proteins, such as APEX1, sensitizes cancer cells to bendamustine, highlighting the importance of this pathway in processing bendamustine-induced lesions.

The Role of Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The repair of DSBs, a critical lesion induced by bendamustine, is primarily handled by two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). While direct quantitative comparisons of bendamustine's effects on these pathways are still emerging, the sustained presence of γH2AX foci suggests that both HR and NHEJ may be overwhelmed or inefficient in repairing the damage. The expression levels of key proteins in these pathways, such as RAD51 (HR) and KU70/80 (NHEJ), are likely to be critical determinants of cellular sensitivity to bendamustine.

Quantitative Analysis of Bendamustine-Induced DNA Damage

The extent of DNA damage induced by bendamustine can be quantified using various cellular and molecular techniques. The formation of γH2AX foci, which marks the sites of DSBs, is a widely used biomarker.

| Treatment Condition | Cell Line | Time Point | Mean γH2AX Foci per Cell (± SD) | Reference |

| Untreated Control | HeLa | 24h | 2.5 ± 1.2 | |

| Bendamustine (50 µM) | HeLa | 24h | 25.8 ± 5.6 | |

| Bendamustine (200 µM) | HeLa | 24h | 42.1 ± 8.9 | |

| Untreated Control | HeLa | 48h | 2.8 ± 1.5 | |

| Bendamustine (50 µM) | HeLa | 48h | 5.3 ± 2.1 | |

| Bendamustine (200 µM) | HeLa | 48h | 38.7 ± 7.4 | |

| Untreated Control | PBMC | - | 0.04 (IQR 0.125) | |

| Bendamustine (in vitro) | PBMC | - | 1.29 (IQR 1.08) |

Table 1: Quantitative Analysis of Bendamustine-Induced γH2AX Foci Formation. Data from Beeharry et al. (2012) shows a dose- and time-dependent increase in γH2AX foci in HeLa cells. At a lower concentration (50 µM), there is evidence of repair at 48 hours, as indicated by the decrease in foci number. However, at a higher concentration (200 µM), the damage persists. Data from a study on peripheral blood mononuclear cells (PBMCs) also shows a significant increase in γH2AX foci upon in vitro exposure to bendamustine.

Mitotic Catastrophe: A Terminal Fate for Bendamustine-Treated Cells

When DNA damage is extensive and repair mechanisms are insufficient, cells may enter a lethal form of mitosis known as mitotic catastrophe. This process is characterized by premature or aberrant entry into mitosis, leading to gross chromosomal abnormalities and ultimately cell death. Bendamustine has been shown to induce mitotic catastrophe, which is often linked to the inhibition of mitotic checkpoint proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of bendamustine on DNA damage and repair.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Break Detection

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with desired concentrations of bendamustine for the specified duration. A negative control (untreated) and a positive control (e.g., H₂O₂) should be included. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated comet slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C in the dark.

-

Alkaline Unwinding and Electrophoresis: Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, ice-cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides. Let the slides sit for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA by adding a fluorescent dye (e.g., SYBR Green I or propidium iodide) to each slide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Immunofluorescence Staining for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. Specific antibodies can detect these γH2AX foci, which appear as distinct puncta within the nucleus.

Protocol:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with bendamustine as required.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of γH2AX foci per nucleus using image analysis software.

In Vitro DNA Repair Assays

These assays measure the capacity of cell extracts to repair specific types of DNA damage on a plasmid substrate.

Principle: A plasmid containing a specific type of DNA lesion (e.g., oxidative damage for BER, DSBs for HR/NHEJ) is incubated with a nuclear or whole-cell extract from cells previously treated with bendamustine. The repair of the lesion is then assessed, often by measuring the incorporation of labeled nucleotides or by analyzing the integrity of the plasmid.

General Protocol Outline:

-

Preparation of Cell Extracts: Treat cells with bendamustine. Harvest the cells and prepare nuclear or whole-cell extracts using established protocols. Determine the protein concentration of the extracts.

-

Preparation of Damaged Plasmid Substrate: Generate a plasmid substrate with the desired DNA lesion. For example, for a BER assay, treat a plasmid with a DNA-damaging agent that induces oxidative base damage. For HR/NHEJ assays, linearize the plasmid with a restriction enzyme.

-

In Vitro Repair Reaction: Incubate the damaged plasmid with the cell extract in a reaction buffer containing necessary cofactors (e.g., ATP, dNTPs). For repair synthesis assays, include a radiolabeled or fluorescently labeled dNTP.

-

Analysis of Repair:

-

BER: Analyze the incorporation of the labeled nucleotide into the plasmid by autoradiography or fluorescence imaging after gel electrophoresis.

-

NHEJ: Analyze the re-ligation of the linearized plasmid into monomers, dimers, and higher-order multimers by agarose gel electrophoresis.

-

HR: Utilize a reporter plasmid system where repair by HR results in the expression of a reporter gene (e.g., GFP), which can be quantified by flow cytometry or fluorescence microscopy.

-

Conclusion and Future Directions

Bendamustine's potent anti-cancer activity is unequivocally linked to its ability to induce a high level of persistent DNA damage, thereby overwhelming cellular repair mechanisms. Its unique activation of the BER pathway and the subsequent induction of cell cycle arrest, apoptosis, and mitotic catastrophe underscore its distinct cytotoxic profile. This technical guide provides a foundational understanding of these processes and the experimental approaches to investigate them.

Future research should focus on obtaining more granular quantitative data directly comparing the efficiency of all major DNA repair pathways in response to bendamustine. The development and application of specific reporter assays for each pathway will be crucial in this endeavor. Furthermore, a deeper understanding of the signaling networks governing bendamustine-induced mitotic catastrophe will likely unveil novel therapeutic targets to enhance its efficacy. Elucidating the precise interplay between bendamustine and the cellular DNA repair machinery will continue to be a vital area of investigation for optimizing its clinical use and developing next-generation therapies.

References

Initial Studies on the Cellular Uptake of Bendamustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the cellular uptake mechanisms of the alkylating agent Bendamustine. The following sections detail the experimental methodologies, summarize key quantitative findings, and visualize the proposed transport pathways to offer a comprehensive resource for professionals in the field.

Overview of Bendamustine Cellular Uptake

The entry of Bendamustine into cancer cells is a critical determinant of its therapeutic efficacy. Initial investigations have revealed a complex and somewhat debated mechanism involving multiple transporter proteins. Unlike some classic alkylating agents that may rely on passive diffusion, the cellular influx of Bendamustine appears to be facilitated by specific solute carrier (SLC) transporters. The primary candidates implicated in early studies are members of the Equilibrative Nucleoside Transporter (ENT), Organic Cation Transporter (OCT), and Organic Anion Transporter (OAT) families.

The purine-like benzimidazole ring in Bendamustine's structure is thought to contribute to its recognition by these transporters, potentially leading to a more rapid and efficient intracellular accumulation compared to other alkylating agents. This guide will dissect the seminal studies that have shaped our current understanding of this process.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on Bendamustine's cellular uptake. These findings highlight the interactions of Bendamustine with various transporters and the functional consequences of these interactions on drug sensitivity.

Table 1: Bendamustine Interaction with Human Organic Cation Transporter 1 (hOCT1)

| Parameter | Value | Cell System | Reference |

| Ki for inhibition of MPP+ uptake | 140 ± 10 µM | HEK293 cells stably expressing hOCT1 | Arimany-Nardi et al., 2015 |

| EC50 (Cytotoxicity) | |||

| - HEK293-hOCT1 | 150 ± 10 µM | HEK293 cells stably expressing hOCT1 | Arimany-Nardi et al., 2015 |

| - HEK293-mock | 250 ± 20 µM | HEK293 mock-transfected cells | Arimany-Nardi et al., 2015 |

Table 2: Effect of Transporter Inhibition on Bendamustine Cytotoxicity

| Cell Line | Inhibitor | Transporter Target | Effect on Bendamustine Cytotoxicity | Reference |

| HBL-2 | Dilazep (10 µM) | ENTs | Significant reduction in cytotoxicity | Hiraoka et al., 2014 |

| Namalwa | Dilazep (10 µM) | ENTs | Significant reduction in cytotoxicity | Hiraoka et al., 2014 |

| HBL-2 | NBTI (10 µM) | ENT1 | Significant reduction in cytotoxicity | Hiraoka et al., 2014 |

| Namalwa | NBTI (10 µM) | ENT1 | Significant reduction in cytotoxicity | Hiraoka et al., 2014 |

| OVCAR3-hOAT3 | Probenecid (1 mM) | OATs | Increased resistance to Bendamustine | Hagos et al., 2015 |

Table 3: Bendamustine Cytotoxicity in Relation to Transporter Expression

| Cell Line | Transporter Status | IC50 of Bendamustine | Reference |

| OVCAR3-vector | Control | ~ 100 µM | Hagos et al., 2015 |

| OVCAR3-hOAT3 | hOAT3 expressing | ~ 25 µM | Hagos et al., 2015 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial studies of Bendamustine cellular uptake.

hOCT1-Mediated Uptake Inhibition Assay (Arimany-Nardi et al., 2015)

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid containing the coding sequence for human OCT1 (HEK293-hOCT1) and mock-transfected HEK293 cells as a control.

-

Substrate: Tritiated 1-methyl-4-phenylpyridinium ([³H]MPP+), a canonical substrate of hOCT1.

-

Inhibition Assay:

-

HEK293-hOCT1 cells were seeded in 24-well plates and grown to confluence.

-

The cell monolayers were washed with a pre-warmed uptake buffer (145 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 5 mM D-glucose, and 5 mM HEPES, pH 7.4).

-

Cells were then incubated for 1 minute at 37°C in the uptake buffer containing a fixed concentration of [³H]MPP+ (20 nM) and varying concentrations of Bendamustine (0-1000 µM).

-

Uptake was terminated by washing the cells three times with ice-cold uptake buffer.

-

Cells were lysed with 0.1% sodium dodecyl sulfate (SDS) in 0.1 N NaOH.

-

The radioactivity in the cell lysates was measured by liquid scintillation counting.

-

The concentration of Bendamustine that inhibited 50% of the specific [³H]MPP+ uptake (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

-

Cytotoxicity Assay with ENT Inhibition (Hiraoka et al., 2014)

-

Cell Lines: HBL-2 (mantle cell lymphoma) and Namalwa (Burkitt's lymphoma) cell lines.

-

Reagents: Bendamustine, Dilazep (an ENT inhibitor), and S-(4-Nitrobenzyl)-6-thioinosine (NBTI, a specific ENT1 inhibitor).

-

Cytotoxicity Assay (MTT Assay):

-

Cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well.